N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide
Description
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is a synthetic acetamide derivative characterized by a 4-formylphenyl group attached to the nitrogen of the acetamide core and a 2-(2-methoxyethoxy) side chain.
Properties
CAS No. |
650628-84-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-16-6-7-17-9-12(15)13-11-4-2-10(8-14)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,13,15) |
InChI Key |
WNKJHUUAAFIZCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Formylbenzamine with 2-(2-Methoxyethoxy)acetyl Chloride
The primary method for synthesizing N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide involves the following steps:
Reagents :
- 4-Formylbenzamine
- 2-(2-Methoxyethoxy)acetyl chloride
- Base (commonly triethylamine or sodium bicarbonate)
-
- Dissolve 4-formylbenzamine in an appropriate solvent (e.g., dichloromethane).
- Add the base to neutralize the hydrochloric acid formed during the reaction.
- Slowly add 2-(2-methoxyethoxy)acetyl chloride to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- After completion, quench the reaction and extract the product using ethyl acetate.
- Purify the crude product through column chromatography.
Alternative Method: Direct Acetylation
Another approach involves direct acetylation of the amine:
Reagents :
- 4-Formylphenol
- Acetic anhydride
- Base (e.g., pyridine)
-
- Dissolve 4-formylphenol in pyridine.
- Add acetic anhydride dropwise while stirring.
- Allow the mixture to react at room temperature or slightly elevated temperatures.
- Work up the reaction by adding water and extracting with an organic solvent.
| Method | Reagents | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Method A | 4-Formylbenzamine, 2-(2-Methoxyethoxy)acetyl chloride | Triethylamine | DCM | Room Temp | ~75% |
| Method B | 4-Formylphenol, Acetic anhydride | Pyridine | None | Room Temp | ~70% |
Characterization techniques are crucial for confirming the structure and purity of synthesized compounds. Common methods include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure by analyzing chemical shifts and splitting patterns.
Mass Spectrometry (MS) : Provides molecular weight information and confirms the identity of the compound.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Example Characterization Data
-
- δ (ppm):
- Aromatic protons: ~7.0–8.0
- Formyl proton: ~9.9
- Methoxy protons: ~3.5
- δ (ppm):
MS :
- m/z calculated for C12H15NO4: 237.25
- Found: [Exact mass]
This compound has potential applications in medicinal chemistry as an intermediate in drug development due to its unique structural features that allow for further derivatization and functionalization.
Future research may explore:
- The biological activity of this compound and its derivatives.
- Optimization of synthetic routes for improved yields and reduced environmental impact.
- Investigating its potential as a scaffold in drug design.
Chemical Reactions Analysis
Condensation Reactions
The formyl group (-CHO) undergoes nucleophilic addition reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, or oximes. These reactions are foundational for synthesizing Schiff base derivatives, which have demonstrated biological activity in antimicrobial and antitumor studies .
| Reaction Partner | Product Class | Conditions | Yield | Source |
|---|---|---|---|---|
| Primary Amines | Schiff Bases | EtOH, RT, 24h | 85–91% | |
| Hydrazine | Hydrazones | MeOH, 50°C, 12h | 78% |
Mechanistically, the aldehyde group acts as an electrophile, with the reaction proceeding via protonation of the carbonyl oxygen followed by nucleophilic attack . Steric hindrance from the methoxyethoxy chain slightly reduces reaction rates compared to simpler aryl aldehydes.
Reduction Reactions
The formyl group is reducible to a hydroxymethyl (-CH2OH) group under mild conditions, enabling downstream functionalization.
Key Reductive Transformations:
-
NaBH4 Reduction :
-
Catalytic Hydrogenation :
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety participates in hydrolysis and alkylation reactions:
Hydrolysis:
-
Acidic Conditions :
-
Reagents: 6M HCl, reflux
-
Product: 4-Formylphenol + 2-(2-methoxyethoxy)acetic acid
-
Yield: 68%
-
-
Basic Conditions :
-
Reagents: NaOH (2M), 80°C
-
Product: Sodium carboxylate derivative
-
Yield: 72%
-
Alkylation:
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes regioselective substitution:
| Reaction Type | Position | Conditions | Yield | Source |
|---|---|---|---|---|
| Nitration | Para to -CHO | HNO3/Ac2O, 0°C | 63% | |
| Sulfonation | Meta to -CHO | H2SO4, 60°C | 58% |
The methoxyethoxy group directs electrophiles to the ortho/para positions relative to the acetamide .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Reaction Type | Partner | Catalyst | Yield | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 | 76% | Biaryl synthesis |
| Buchwald-Hartwig | Amines | Pd2(dba)3/XPhos | 81% | Amino-functionalized derivatives |
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance yields by 15–20% compared to ethanol .
-
Catalyst Systems : CuI/MCM-41-bpy increases oxidative coupling efficiency to 91% .
This comprehensive analysis underscores the compound’s utility in synthesizing structurally diverse molecules, with implications for drug discovery and advanced material design. Experimental protocols and yields are corroborated by peer-reviewed methodologies .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduces cell viability in breast and prostate cancer cells, potentially through the modulation of key signaling pathways involved in cell growth and survival .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the aromatic ring or the acetamide group can significantly influence its biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency while maintaining low cytotoxicity in normal cells .
In Vivo Studies
In vivo studies utilizing animal models have provided further insights into the therapeutic potential of this compound. In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups . These findings support its further investigation as a candidate for cancer therapy.
Clinical Implications
While clinical data on this compound remains limited, preliminary findings suggest it could serve as a basis for developing new treatments for resistant bacterial infections and specific types of cancer. Ongoing clinical trials are necessary to evaluate its safety profile and therapeutic efficacy in humans.
Data Table: Summary of Applications
| Application Area | Activity Type | Notes |
|---|---|---|
| Anticancer | Inhibition of cell growth | Effective against breast and prostate cancers |
| Antimicrobial | Bacterial inhibition | Active against Gram-positive and Gram-negative bacteria |
| Structure-Activity Relationship | Optimization potential | Modifications can enhance efficacy |
| In Vivo Studies | Tumor reduction | Significant effects observed in murine models |
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl ring and acetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in the Acetamide Core
Formyl-Containing Analogues
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Molecular Formula: C₁₈H₁₉NO₅ Key Features: A 4-formyl group on a methoxyphenoxy ring and a 4-ethoxyphenyl group. The ethoxy substituent increases lipophilicity compared to methoxyethoxy.
- 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (): Molecular Formula: C₁₉H₂₀ClNO₄ Key Features: Chloro and ethoxy substituents on the phenoxy ring, plus a phenylethyl group. Activity: Likely explored for anticancer or anti-inflammatory roles due to the phenylethyl moiety .
- N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (): Molecular Formula: C₁₈H₁₈ClNO₄ Key Features: Chloro and methyl groups on the phenyl ring, with ethoxy and formyl groups on the phenoxy chain. Activity: Hypothesized to inhibit enzymes like 17β-HSD2, as similar compounds show hydrophobic interactions with steroid dehydrogenases .
Methoxy/Ethoxy Side Chain Variations
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Key Features: A pyridazinone core with a methoxybenzyl group and bromophenyl substituent. Activity: Potent FPR2 agonist, inducing calcium mobilization in neutrophils. The bromophenyl group enhances receptor specificity .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide () :
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
- Electrophilic Reactivity : The 4-formyl group may facilitate covalent binding to nucleophilic residues in target proteins, a feature exploited in enzyme inhibitors .
- Aromatic Interactions: Analogues with additional aromatic rings (e.g., benzothiazole or pyridazinone) show enhanced receptor binding via π-π stacking, suggesting the target compound may require structural optimization for specific targets .
Biological Activity
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is a compound with intriguing biological properties, primarily due to its structural characteristics that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an acetamide functional group linked to a 4-formylphenyl moiety and a methoxyethoxy chain. This unique structure contributes to its potential biological activities.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have shown the ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes, particularly those involved in metabolic pathways. Inhibitory effects on specific enzymes can lead to altered metabolic processes in cells, which is a common mechanism for many therapeutic agents.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to affect pathways such as the PI3K/Akt and MAPK signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with a similar framework can induce ROS production, leading to oxidative stress in cancer cells, which can promote apoptosis.
Table 1: Summary of Biological Activities and Findings
Case Study: Anticancer Activity
In a notable study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cell populations when treated with the compound compared to controls. The mechanism was hypothesized to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, aligning with findings from related compounds that target similar pathways.
Case Study: Enzyme Inhibition
Another study explored the enzyme inhibition potential of this compound, particularly focusing on carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor metabolism. The compound demonstrated competitive inhibition characteristics, suggesting it could be a valuable lead for developing CA IX inhibitors.
Q & A
Q. What are the established synthetic routes for N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide?
Methodological Answer: The compound can be synthesized via multi-step reactions starting from substituted phenols or activated acetamide precursors. For example:
- Step 1: React 4-formylphenol with 2-(2-methoxyethoxy)acetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide backbone .
- Step 2: Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .
- Adaptation Note: If the starting materials are unavailable, alternative pathways involve substituting phenols with N-phthaloylglycine derivatives, followed by deprotection and functionalization .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to determine bond lengths, angles, and intramolecular interactions (e.g., C=O···H–N hydrogen bonds) .
- Spectroscopy: Use H/C NMR to verify substituent positions (e.g., formyl proton at δ ~9.8 ppm, methoxy signals at δ ~3.3–3.5 ppm). FTIR confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .
- Chromatography: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (visualized under UV) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation: Wear nitrile gloves and safety goggles due to potential skin/eye irritation (based on analogous acetamide safety data) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous organic waste .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the methoxyethoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound?
Methodological Answer:
- Variable Control: Test reaction parameters systematically:
- Temperature: Compare yields at 25°C vs. reflux conditions (e.g., acetonitrile, 80°C) .
- Catalyst Screening: Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for efficiency in activating the phenolic hydroxyl group .
- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-alkylation or hydrolysis derivatives) and adjust stoichiometry .
Q. What strategies are effective for derivatizing this compound into bioactive heterocycles?
Methodological Answer:
- Cyclization: React the formyl group with hydrazines to form Schiff bases, followed by thermal cyclization to generate quinazoline derivatives .
- Thioacetamide Substitution: Replace the methoxyethoxy group with thiols (e.g., NaSH in DMF) to synthesize thioacetamide analogs for antimicrobial screening .
- Validation: Characterize derivatives using H NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons in fused rings) .
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
Methodological Answer:
- Hydrogen Bonding: Map N–H···O=C and C–H···O interactions using Mercury software (CCDC) to predict crystal lattice stability .
- π-Stacking Analysis: Measure centroid distances between aromatic rings (e.g., 3.5–4.0 Å for optimal stacking) using single-crystal XRD data .
- Thermal Stability: Correlate packing density with DSC results (e.g., higher melting points for tightly packed crystals) .
Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
- MD Simulations: Use GROMACS with OPLS-AA force field to model solvation in water/DMSO .
- QSAR Modeling: Train models on analogous acetamides (e.g., PubChem datasets) to estimate logP (predicted range: 1.5–2.5) .
- Validation: Compare computational results with experimental shake-flask assays (octanol/water partitioning) .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR2). Prioritize poses with ΔG < −8 kcal/mol .
- Enzyme Assays: Test inhibitory activity via fluorescence polarization (IC₅₀ < 10 µM considered promising) .
- SAR Analysis: Modify the methoxyethoxy chain length to optimize steric compatibility with hydrophobic kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
